![molecular formula C20H12ClN3O2S B2639706 (2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile CAS No. 476675-30-6](/img/structure/B2639706.png)
(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile is a useful research compound. Its molecular formula is C20H12ClN3O2S and its molecular weight is 393.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bromination
The compound (2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile is synthesized through reactions involving cyanothioacetamide and α-bromoketones. It undergoes regiospecific bromination at the C5 position of the thiazole ring without affecting the diene system, resulting in the formation of brominated derivatives (Pakholka et al., 2021).
Piezochromic Fluorescence Behavior
The compound demonstrates piezochromic fluorescence behavior, which can be modulated by structural changes. For instance, luminescence intensity decreases with increasing pressure, exhibiting a redshift in emission wavelength under hydrostatic pressure. This property indicates typical intramolecular charge-transfer characteristics and is sensitive to structural modifications, highlighting its potential in pressure-sensing applications (Man et al., 2019).
Molecular and Computational Studies
Spectroscopic Characterization and Computational Analysis
Extensive spectroscopic techniques like NMR, FT-IR, UV–Vis, and single crystal X-ray diffraction are used to characterize the compound and its derivatives. Computational studies including geometric parameters, natural bond orbitals (NBOs), and frontier molecular orbitals (FMOs) analysis provide insights into molecular stability, charge transfer, and chemical reactivity. For example, energy gap values and molecular electrostatic potential (MEP) analysis reveal information about the compound's electronic properties and reactivity sites (Khalid et al., 2020).
Anticancer Activity
Some derivatives of the compound have been evaluated for their potential as anti-breast cancer agents. They exhibit inhibitory activity against the human breast cancer cell line MDA-MB 231, indicating their potential in cancer treatment. Molecular docking studies further support these findings, providing a foundation for the development of more potent drugs based on these molecular structures (Dawane, 2022).
properties
IUPAC Name |
(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O2S/c21-17-8-6-15(7-9-17)19-13-27-20(23-19)16(12-22)3-1-2-14-4-10-18(11-5-14)24(25)26/h1-11,13H/b2-1+,16-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXYXHCHHGSNJI-CRAVZTJYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

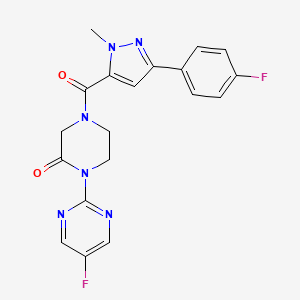
![1-[(4-Nitrophenyl)sulfonyl]piperazine](/img/structure/B2639625.png)
![Tert-butyl (3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2639626.png)

![1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2639629.png)
![N'-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2639630.png)
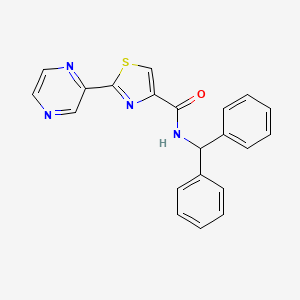
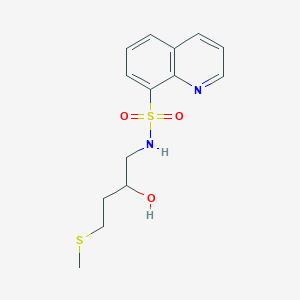

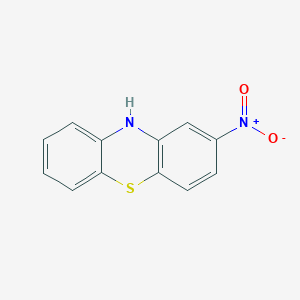

![N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2639641.png)
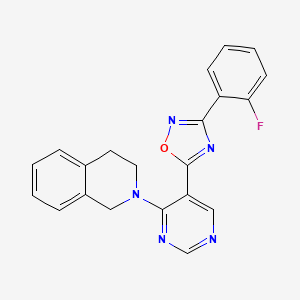
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2639644.png)